2,4-Di-tert-Butyl-6-(((2-((3,5-di-tert-butyl-2-methylbenzyl)(methyl)amino)ethyl)(methyl)amino)methyl)phenol

CAS No.: 886362-16-9

Cat. No.: VC2262951

Molecular Formula: C35H58N2O

Molecular Weight: 522.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886362-16-9 |

|---|---|

| Molecular Formula | C35H58N2O |

| Molecular Weight | 522.8 g/mol |

| IUPAC Name | 2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-methylphenyl)methyl-methylamino]ethyl-methylamino]methyl]phenol |

| Standard InChI | InChI=1S/C35H58N2O/c1-24-25(18-27(32(2,3)4)20-29(24)34(8,9)10)22-36(14)16-17-37(15)23-26-19-28(33(5,6)7)21-30(31(26)38)35(11,12)13/h18-21,38H,16-17,22-23H2,1-15H3 |

| Standard InChI Key | RCASTSOEBPOFOS-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)CN(C)CCN(C)CC2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O |

| Canonical SMILES | CC1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)CN(C)CCN(C)CC2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O |

Introduction

Chemical Identity and Structure

Basic Information

The compound 2,4-Di-tert-Butyl-6-(((2-((3,5-di-tert-butyl-2-methylbenzyl)(methyl)amino)ethyl)(methyl)amino)methyl)phenol is characterized by several key identifiers that define its chemical identity. These are summarized in the following table:

| Parameter | Value |

|---|---|

| CAS Number | 886362-16-9 |

| Molecular Formula | C35H58N2O |

| Molecular Weight | 522.8 g/mol |

| IUPAC Name | 2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-methylphenyl)methyl-methylamino]ethyl-methylamino]methyl]phenol |

| Standard InChI | InChI=1S/C35H58N2O/c1-24-25(18-27(32(2,3)4)20-29(24)34(8,9)10)22-36(14)16-17-37(15)23-26-19-28(33(5,6)7)21-30(31(26)38)35(11,12)13/h18-21,38H,16-17,22-23H2,1-15H3 |

| Standard InChIKey | RCASTSOEBPOFOS-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)CN(C)CCN(C)CC2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O |

| PubChem Compound ID | 18526061 |

Source: Data compiled from chemical database information

Structural Characteristics

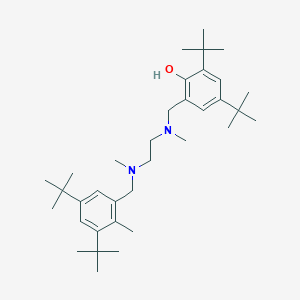

The molecular structure of 2,4-Di-tert-Butyl-6-(((2-((3,5-di-tert-butyl-2-methylbenzyl)(methyl)amino)ethyl)(methyl)amino)methyl)phenol features several distinctive elements:

-

A phenolic core with a hydroxyl group that serves as the central structural element

-

Two tert-butyl groups attached to the phenolic ring at positions 2 and 4

-

A complex aminomethyl substituent at position 6 of the phenol ring

-

Two methylamino groups connected by an ethylene bridge

-

A second aromatic ring (methylbenzyl group) with two additional tert-butyl substituents

This structural arrangement suggests potential for intramolecular interactions, particularly hydrogen bonding between the phenolic hydroxyl group and nitrogen atoms. The presence of multiple tert-butyl groups likely contributes to steric hindrance and may enhance the compound's stability against oxidation.

Physical and Chemical Properties

Predicted Physical Properties

While specific experimental data on the physical properties of 2,4-Di-tert-Butyl-6-(((2-((3,5-di-tert-butyl-2-methylbenzyl)(methyl)amino)ethyl)(methyl)amino)methyl)phenol is limited in available literature, some properties can be inferred from structurally related compounds:

Based on the structural similarities to related di-tert-butylphenol compounds, which typically appear as white to slightly yellowish solids , this compound is likely to be a solid at room temperature. The multiple tert-butyl groups in the molecule suggest it would have relatively low water solubility but good solubility in organic solvents.

For comparison, structurally related compounds demonstrate the following properties:

-

2,6-Di-tert-butyl-p-cresol: Melting point 69-70°C, solubility 0.001 g/L (25°C), boiling point 265°C

-

2,4-Di-tert-butylphenol: Melting point 53-56°C, boiling point 265°C

Chemical Reactivity

The chemical reactivity of this compound can be characterized by the functional groups present in its structure:

-

The phenolic hydroxyl group suggests potential for:

-

Hydrogen bonding interactions

-

Acid-base reactions (acting as a weak acid)

-

Antioxidant behavior through radical scavenging

-

-

The tertiary amine groups indicate:

-

Basic properties in solution

-

Potential for coordination with metal ions

-

Ability to participate in nucleophilic reactions

-

-

The multiple tert-butyl groups provide:

-

Steric hindrance around reactive centers

-

Enhanced thermal and oxidative stability

-

Hydrophobic interactions

-

Synthesis and Preparation Methods

-

Starting with 2,4-di-tert-butylphenol as a core structure

-

Formylation at position 6 to introduce an aldehyde group

-

Reductive amination with appropriate amine reagents

-

Further functionalization to introduce the complex side chain

Similar compounds with di-tert-butylphenol cores have been synthesized through various methods, including:

-

Alkylation reactions of phenols

-

Mannich reactions for aminomethylation

-

Reductive amination procedures

Structure-Activity Relationships

Structural Features Influencing Activity

Several structural features may influence the chemical and biological activity of 2,4-Di-tert-Butyl-6-(((2-((3,5-di-tert-butyl-2-methylbenzyl)(methyl)amino)ethyl)(methyl)amino)methyl)phenol:

-

The phenolic hydroxyl group is a key functional group that contributes to potential antioxidant activity through hydrogen atom donation.

-

The tert-butyl groups provide:

-

Steric protection of the phenolic hydroxyl group

-

Increased lipophilicity

-

Enhanced thermal stability

-

-

The amine linkages create potential for:

-

Hydrogen bonding interactions

-

Metal coordination

-

pH-dependent behavior

-

Analytical Characterization

Chromatographic Analysis

High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry would be suitable techniques for analyzing the purity and identity of this compound. The expected molecular ion would correspond to the molecular weight of 522.8 g/mol.

Chemical Behavior and Reactivity

Predicted Reaction Patterns

Based on its structure, 2,4-Di-tert-Butyl-6-(((2-((3,5-di-tert-butyl-2-methylbenzyl)(methyl)amino)ethyl)(methyl)amino)methyl)phenol may participate in various reactions:

-

Redox reactions involving the phenolic hydroxyl group

-

Acid-base reactions (acting as a weak acid through the phenolic group and as a base through the amine groups)

-

Complexation with metal ions through the phenolic oxygen and amine nitrogen atoms

-

Potential for intramolecular interactions between the phenolic hydroxyl and amine nitrogen atoms

Stability Considerations

The presence of multiple tert-butyl groups likely enhances the compound's stability against oxidation. Similar compounds like 2,4-DTBP are used as intermediates for antioxidants due to their stabilizing effects . The bulky tert-butyl groups provide steric protection to reactive centers, potentially increasing the compound's thermal and oxidative stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume